6-Iodo-2-methylthiazolo[4,5-b]pyridine
Description
6-Iodo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine moiety, with iodine and methyl substituents at the 6- and 2-positions, respectively. The iodine substituent likely enhances electrophilicity and serves as a handle for further functionalization, while the methyl group at position 2 may influence steric and electronic properties .
Properties
Molecular Formula |
C7H5IN2S |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
6-iodo-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5IN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
GZRCOGXOYCZRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Iodo-2-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
6-Iodo-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methylthiazolo[4,5-b]pyridine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Key Insights :
- Substituent Position : Halogens (e.g., Cl, I) at the 6-position improve reactivity for cross-coupling reactions, while methyl groups at 5/7 positions enhance lipophilicity and metabolic stability .
- Functional Groups : Ketones at position 2 (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) correlate with anticancer activity, whereas oxadiazole modifications at position 3 () are linked to anti-inflammatory effects .
Heterocyclic Analogs: Thiazolo vs. Oxazolo and Imidazo Derivatives
Thiazolo vs. Oxazolo[4,5-b]pyridines
The replacement of sulfur (thiazolo) with oxygen (oxazolo) alters electronic and steric properties:
Thiazolo vs. Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines share a similar fused bicyclic structure but replace the thiazole sulfur with a nitrogen atom:
Key Insights :
- Imidazo derivatives exhibit broader pharmacological diversity (e.g., antidepressant, antimicrobial) but face challenges in clinical translation due to genotoxicity risks and unclear structure-activity relationships (SAR) .
- Thiazolo derivatives, in contrast, show promise in anti-inflammatory applications with fewer toxicity concerns reported .
Anti-inflammatory Activity
Thiazolo[4,5-b]pyridines with oxadiazole modifications (e.g., compound 8 in ) demonstrated significant in vivo anti-inflammatory effects, reducing exudative inflammation by modulating cytokine pathways . In contrast, imidazo[4,5-b]pyridines like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are associated with carcinogenicity via DNA adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
